4-bromo-2-chloropyridine N-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

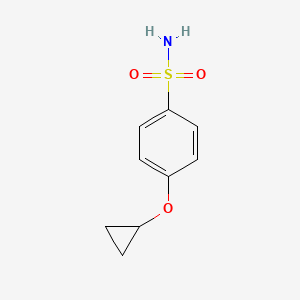

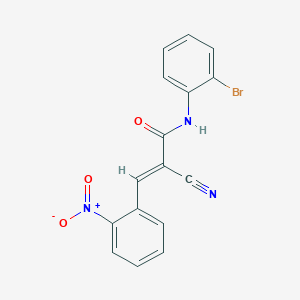

4-bromo-2-chloropyridine N-oxide is a chemical compound with the molecular formula C5H3BrClNO . It is related to 5-bromo-2-chloropyridine N-oxide, which has a molecular weight of 208.44 and is a solid at room temperature .

Physical And Chemical Properties Analysis

4-bromo-2-chloropyridine N-oxide is a liquid at 20 degrees Celsius . It has a molecular weight of 192.44 .Applications De Recherche Scientifique

Crystal Structure and Vibrational Spectra

Research on compounds structurally related to "4-bromo-2-chloropyridine N-oxide," such as 2-Bromo-4-nitropyridine N-oxide, highlights its significance in understanding crystal structures and vibrational spectra. The studies provide a foundational understanding of intermolecular interactions and structural dynamics, which are crucial for designing materials with desired physical properties (Hanuza et al., 2002).

Catalytic Arylation

The catalytic direct arylation of pyridine N-oxides, including derivatives similar to "4-bromo-2-chloropyridine N-oxide," demonstrates their potential as intermediates in creating complex organic molecules. This reactivity opens pathways for synthesizing pharmacologically relevant compounds and materials with specific electronic properties, showcasing the versatility of these N-oxides in organic synthesis (Campeau et al., 2005).

Reactivity and Derivative Formation

Studies on the reactivity of 4-nitropyridine-N-oxide reveal methods for replacing the nitro-group with negative ions, leading to the synthesis of various substituted pyridine-N-oxides and pyridines. This reactivity profile underscores the utility of "4-bromo-2-chloropyridine N-oxide" and its derivatives in synthesizing a broad range of functionalized pyridines for further chemical transformations (Hertog et al., 2010).

Magnesiation and Functionalization

The magnesiation of pyridine N-oxides, including those related to "4-bromo-2-chloropyridine N-oxide," is a critical step in the functionalization of these molecules. This method enables the selective introduction of various functional groups into the pyridine ring, facilitating the synthesis of complex organic molecules and potential pharmaceuticals (Duan et al., 2009).

Molecular Magnetism

Research involving lanthanide-nitronyl nitroxide complexes, including structures derived from "4-bromo-2-chloropyridine N-oxide," illustrates the material's potential in developing single-molecule magnets. These findings contribute to the broader field of molecular magnetism, paving the way for advanced materials with applications in data storage and quantum computing (Xu et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Pyridine n-oxides, in general, are known to undergo reactions with organomagnesiums and organolithiums . The bromine and chlorine substituents on the pyridine ring could potentially enhance its reactivity, allowing it to interact with its targets in a unique manner .

Biochemical Pathways

Pyridine derivatives are known to participate in various biochemical processes, potentially affecting multiple pathways .

Result of Action

Given its potential reactivity, it could potentially induce a variety of cellular responses depending on its targets .

Propriétés

IUPAC Name |

4-bromo-2-chloro-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-1-2-8(9)5(7)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVOSXRGWFJPDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1Br)Cl)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2781585.png)

![N,N-Dimethyl-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2781590.png)

![N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2781591.png)

![N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide](/img/structure/B2781595.png)

![3-(4-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2781599.png)

![N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2781602.png)

![2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2781605.png)

![[5-(2-Methoxyphenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2781606.png)

![2-Chloro-N-[3-(2-methyltriazol-4-yl)propyl]propanamide](/img/structure/B2781608.png)